molecular formula C14H18ClNO3 B4035468 2-(4-CHLORO-2-METHYLPHENOXY)-1-MORPHOLINO-1-PROPANONE

2-(4-CHLORO-2-METHYLPHENOXY)-1-MORPHOLINO-1-PROPANONE

Cat. No.: B4035468
M. Wt: 283.75 g/mol
InChI Key: VQMYOBWZFOJHSD-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-1-morpholino-1-propanone is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a chlorinated phenoxy group attached to a morpholino-propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenoxy)-1-morpholino-1-propanone typically involves the reaction of 4-chloro-2-methylphenol with an appropriate propanone derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving the use of catalysts and specific reaction conditions to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)-1-morpholino-1-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenoxy compounds, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)-1-morpholino-1-propanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-1-morpholino-1-propanone involves its interaction with specific molecular targets. The phenoxy group is known to mimic natural plant hormones, leading to uncontrolled growth in plants. This property makes it effective as a herbicide. In biological systems, the compound may interact with cellular receptors and enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-2-methylphenoxy)acetic acid: Another phenoxy compound with herbicidal properties.

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar mechanism of action.

    2,4,5-Trichlorophenoxyacetic acid: Known for its use in agriculture as a herbicide.

Uniqueness

2-(4-Chloro-2-methylphenoxy)-1-morpholino-1-propanone is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenoxy compounds and contributes to its specific applications in research and industry .

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-1-morpholin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-10-9-12(15)3-4-13(10)19-11(2)14(17)16-5-7-18-8-6-16/h3-4,9,11H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMYOBWZFOJHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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